Ethyl 4-amino-5-nitronicotinate
Overview
Description
Ethyl 4-amino-5-nitronicotinate (EAN) is an organic compound that is used as a reagent in various scientific experiments. It is also known as ethyl-4-amino-5-nitro-2-pyridinecarboxylate, 4-amino-5-nitro-2-pyridinecarboxylic acid ethyl ester, and ethyl-4-aminonitropyridine-5-carboxylate. EAN is a white crystalline solid that is soluble in water and organic solvents. It is commercially available in its pure form and is used in a variety of scientific experiments.
Scientific Research Applications
Corrosion Inhibition : Ethyl 4-amino-5-nitronicotinate derivatives have been explored as corrosion inhibitors. For instance, Pyranpyrazole derivatives, which include similar structural components, showed promising results in protecting mild steel from corrosion, especially in industrial pickling processes. These inhibitors work by forming an adsorbed film on metal surfaces, which was confirmed through various analytical techniques like SEM and AFM. The efficiency and binding mechanism of these inhibitors were studied using experimental and theoretical approaches (Dohare et al., 2017).
Antimicrobial and Antifungal Applications : Ethyl 4-amino-5-nitronicotinate derivatives have also shown potential in antimicrobial and antifungal applications. For instance, derivatives of similar compounds have been tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. These studies often involve synthesizing various derivatives and testing their efficacy against microorganisms (Desai et al., 2019).
Synthesis of Dyes and Pigments : These compounds are also involved in the synthesis of dyes and pigments. For example, derivatives of Ethyl 4-amino-5-nitronicotinate have been used in synthesizing monoazo disperse dyes, which are useful in various industrial applications. The process involves condensation reactions and has been characterized using techniques like X-ray diffraction (Alnajjar et al., 2013).
Catalytic Applications : In catalysis, Ethyl 4-amino-5-nitronicotinate derivatives have been used as catalysts in the synthesis of various organic compounds. These catalysts facilitate the formation of complex organic structures, which could be useful in pharmaceuticals and other chemical industries (Zolfigol et al., 2015).
Material Science and Photovoltaic Applications : These compounds also find applications in material science, particularly in the development of photovoltaic properties. For example, derivatives have been used in fabricating organic-inorganic photodiode, demonstrating their potential in solar energy technologies (Zeyada et al., 2016).
properties
IUPAC Name |
ethyl 4-amino-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDAKFKDZAGSFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-5-nitronicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.